![molecular formula C17H12BrFN2O3S B13379060 (5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one](/img/structure/B13379060.png)
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one
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Description
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C17H12BrFN2O3S and its molecular weight is 423.3 g/mol. The purity is usually 95%.
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Biological Activity
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluoroanilino)-1,3-thiazol-4-one is a synthetic organic compound notable for its complex molecular structure and potential biological activities. The compound features a thiazole core linked to various functional groups, including bromo, hydroxyl, and methoxy substituents. This article reviews its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C17H12BrFN2O3S, indicating the presence of bromine, fluorine, and various functional groups that contribute to its biological activity. The Z configuration around the methylidene bond suggests specific stereochemical properties that may influence its interaction with biological targets.
Anticancer Activity
Research has indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives containing thiazole moieties have been tested against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
7c | MCF-7 | 7.17 ± 0.94 |
7d | MCF-7 | 2.93 ± 0.47 |
Reference (Doxorubicin) | MCF-7 | 4.30 ± 0.84 |
These results highlight the potential of thiazole derivatives in cancer therapy, particularly in inhibiting cell proliferation in breast cancer models .
The mechanism by which this compound exerts its effects may involve inhibition of specific enzymes or pathways critical for cancer cell survival and proliferation. Preliminary studies suggest that it could interfere with DNA replication or induce apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, compounds related to this compound have shown promising antimicrobial activity. For example, certain thiazole derivatives have demonstrated effectiveness against pathogens such as Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Case Studies
Several studies have explored the biological activities of related compounds:
- Anticancer Evaluation : A study evaluated a series of thiazole derivatives against MCF-7 and A549 cell lines, revealing significant growth inhibition and potential as anticancer agents .
- Antimicrobial Screening : Another investigation assessed the antimicrobial properties of thiazolo[4,5]pyridine derivatives, establishing their efficacy against common bacterial strains .
Properties
Molecular Formula |
C17H12BrFN2O3S |
---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-(4-fluorophenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H12BrFN2O3S/c1-24-13-8-10(18)6-9(15(13)22)7-14-16(23)21-17(25-14)20-12-4-2-11(19)3-5-12/h2-8,22H,1H3,(H,20,21,23)/b14-7- |
InChI Key |
QHBUGRIRUXCHFM-AUWJEWJLSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=NC3=CC=C(C=C3)F)S2)Br |
Origin of Product |
United States |
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